molecular formula C21H19N3O5 B2524438 methyl 2-(2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate CAS No. 1421517-10-3

methyl 2-(2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate

Cat. No. B2524438
CAS RN: 1421517-10-3
M. Wt: 393.399
InChI Key: SZRAIAUJIUNMQZ-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 2-(2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate," is a multifunctional molecule that appears to be related to a class of compounds that are used in the synthesis of various heterocyclic systems. These systems are often found in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of multifunctional reagents that can introduce various substituents into a heterocyclic framework. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding precursors and used to synthesize polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyrazoles . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate serves as a reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds . These methods may be relevant to the synthesis of the compound , suggesting that similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of heterocyclic rings, which are often fused with other rings to form complex systems. The crystal structure of a related disaccharide compound with an N-acetyl side-chain has been analyzed, revealing insights into bond lengths and angles that are influenced by hydrogen bonding . These structural properties are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Compounds with similar functional groups are known to undergo a variety of chemical reactions. For instance, the reaction of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones leads to the formation of trisubstituted pyrroles . The presence of acetamido groups and other substituents can also influence the course of reactions, such as mercaptolysis and hydrogenation, which are used to modify the structure and properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of acetamido groups, benzoyl groups, and heterocyclic rings can affect solubility, melting points, and reactivity. The crystal structure analysis of related compounds provides insights into how intermolecular interactions, such as hydrogen bonding, can affect these properties . Additionally, the reactivity of the compound can be predicted based on the functional groups present and their known chemical behavior.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research demonstrates the utility of related compounds in the synthesis of diverse heterocyclic systems, which are crucial in pharmaceutical chemistry for the development of therapeutic agents. For instance, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of substituted pyrimidinones, pyridazinones, and triazolopyrimidinones highlights the role of similar structures in creating biologically active molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Synthesis of Amino Sugars

Another application is in the synthesis of amino sugars, which are important in the development of antibiotics and anticancer agents. Studies show the conversion of related compounds into various amino sugars and their derivatives, showcasing the synthetic utility of these compounds in accessing a broad range of biologically relevant molecules (Horton, Sorenson, & Weckerle, 1977).

Preparation of Glycosidic Derivatives

Furthermore, the synthesis and transformations of compounds like methyl 2-(acetylamino)-3-cyanoprop-2-enoate demonstrate their use in generating polyfunctional heterocyclic systems. These synthetic methodologies enable the creation of complex molecules that could serve as the foundation for the development of new drugs and materials (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Catalytic Transformations

The iron-catalyzed benzylation of 1,3-dicarbonyl compounds including similar structures shows the potential for catalytic methods to modify and enhance the functionality of these compounds. This process could be instrumental in the efficient synthesis of drug intermediates and active pharmaceutical ingredients (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

properties

IUPAC Name

methyl 2-[[2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-7-3-6-10-17(14)24-12-11-23(19(26)20(24)27)13-18(25)22-16-9-5-4-8-15(16)21(28)29-2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRAIAUJIUNMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate

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